molecular formula C21H26N2O3S B2549004 2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-31-1

2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2549004
CAS No.: 1005293-31-1
M. Wt: 386.51
InChI Key: YRUJEAWYBSCODQ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Kinase A

One of the research applications of isoquinolinesulfonamide derivatives, similar to the chemical structure , includes the inhibition of cyclic AMP-dependent protein kinase (protein kinase A). For instance, H-89, a closely related compound, has shown potent inhibitory action against protein kinase A, indicating its potential utility in studying the role of this kinase in various cellular processes, such as neurite outgrowth in PC12 cells (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrase

Research has also focused on the interaction between carbonic anhydrase and isoquinolinesulfonamides, demonstrating selectivity toward therapeutically relevant isozymes. Structural analysis of these interactions provides insights into designing selective inhibitors for applications in cancer therapy and neurological disorders (Mader et al., 2011).

Formation of Tetracyclic Derivatives

Isoquinoline derivatives have been used in the synthesis of complex organic structures, such as tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivatives, through domino rearrangement sequences. This application highlights the compound's role in advancing synthetic organic chemistry (Roydhouse & Walton, 2007).

Radical-Promoted Aminocyclization

Isoquinoline-1,3-diones, important intermediates in organic synthesis, can be constructed through copper-catalyzed radical-promoted aminocyclization, showcasing the utility of isoquinoline derivatives in developing novel synthetic methodologies (Xia et al., 2016).

Synthesis of Indolizine Derivatives

Isoquinoline derivatives have also been explored in the synthesis of indolizine derivatives, indicating their versatility in synthetic organic chemistry for generating structurally diverse molecules with potential pharmaceutical applications (Caira et al., 2014).

Properties

IUPAC Name

2,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-13-18(8-9-19(17)23)22-27(25,26)20-10-7-15(3)12-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJEAWYBSCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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